3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Catalog No.
S583896
CAS No.
102691-36-1
M.F
C15H32N3OP
M. Wt
301.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((Bis(diisopropylamino)phosphino)oxy)propanenitr...

CAS Number

102691-36-1

Product Name

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

IUPAC Name

3-bis[di(propan-2-yl)amino]phosphanyloxypropanenitrile

Molecular Formula

C15H32N3OP

Molecular Weight

301.41 g/mol

InChI

InChI=1S/C15H32N3OP/c1-12(2)17(13(3)4)20(19-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3

InChI Key

RKVHNYJPIXOHRW-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N

Synonyms

N,N,N’,N’-Tetrakis(1-methylethyl)phosphorodiamidous Acid 2-Cyanoethyl Ester; 2-Cyanoethoxybis(N,N-diisopropylamino)phosphine; 2-Cyanoethyl Tetraisopropylphosphorodiamidite; Bis(diisopropylamino)(2-cyanoethoxy)phosphine;

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N

Synthesis and Characterization:

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a versatile phosphorus-based organic molecule used in various scientific research applications. Its synthesis involves the reaction between diisopropylamine, phosphorus trichloride, and 3-cyanopropanol. The resulting product can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Applications in Organic Chemistry:

This compound finds its primary application as a building block in the synthesis of various organophosphorus compounds, particularly phosphoramidites. These phosphoramidites are crucial reagents in the field of DNA and RNA synthesis, specifically in the creation of oligonucleotides, essential for various research applications like gene sequencing and gene editing [, ].

Medicinal Chemistry and Drug Discovery:

Furthermore, 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile demonstrates potential in medicinal chemistry and drug discovery. Studies have explored its role in the development of new therapeutic agents, including antiviral and antitumor drugs. However, further research is necessary to fully understand its potential in this field [].

Material Science Applications:

Recent research suggests potential applications of this compound in material science. Studies have investigated its use in the development of new functional materials like flame retardants and polymer additives. However, these applications are still under exploration, and more research is needed to determine its full potential [].

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a chemical compound with the molecular formula C15H32N3OP. It is characterized by a colorless liquid form and has a density of 0.949 g/mL at 25 °C. This compound exhibits moisture sensitivity and should be stored at low temperatures (around -20 °C) to maintain stability. It has a boiling point of approximately 100 °C at 0.5 mm Hg and is slightly soluble in solvents like acetonitrile and methanol, while being sparingly soluble in chloroform and benzene .

BDAP's mechanism of action revolves around its ability to form complexes with transition metals. Once coordinated to a metal center, BDAP can influence the metal's reactivity by altering its electronic properties. This can be exploited in various catalytic processes where the transition metal acts as a catalyst and BDAP modulates its activity and selectivity [].

, including:

  • Oxidation: The compound can be oxidized to form phosphine oxides, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions due to the presence of the cyano group, allowing it to react with various electrophiles.
  • Phosphitylation: This compound is notably used as a reagent in the synthesis of phosphitylated nucleotides, which are crucial for oligonucleotide synthesis .

The synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile can be achieved through several methods:

  • One-Pot Procedure: A common method involves the reaction of diisopropylamine with dichlorophosphaneyl compounds to yield the desired product. This process is efficient and cost-effective.
  • Vacuum Distillation: After synthesis, purification through vacuum distillation is often employed to isolate the product from by-products and unreacted materials .

This compound serves multiple purposes in scientific research:

  • Reagent for Nucleotide Synthesis: It is primarily used as a reagent for synthesizing phosphitylated nucleotides, which are essential for oligonucleotide synthesis in molecular biology.
  • Organic Synthesis: Its unique structure allows it to act as a building block in various organic synthesis reactions, particularly those involving phosphorous chemistry .

Several compounds exhibit structural similarities to 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, including:

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite: Similar in structure but utilized specifically for oligonucleotide synthesis.
  • Bis(diisopropylamino)(2-cyanoethoxy)phosphine: Shares similar functional groups but differs in its reactivity profile and applications.
  • Phosphoramidites: A broader class of compounds used extensively in nucleic acid chemistry but vary significantly in their leaving groups and stability.

Comparison Table

Compound NameMolecular FormulaKey Features
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrileC15H32N3OPUsed for phosphitylated nucleotide synthesis
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeC15H32N3OPSpecific for oligonucleotide applications
Bis(diisopropylamino)(2-cyanoethoxy)phosphineC15H32N3OPSimilar reactivity but different applications
General PhosphoramiditesVariesBroad application in nucleic acid chemistry

The uniqueness of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile lies in its specific functional groups that enhance its utility as a reagent for synthesizing complex organic molecules, particularly in the field of nucleic acid chemistry.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.79%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (96.97%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (96.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

102691-36-1

Wikipedia

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Dates

Modify: 2023-09-14

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